molecular formula C11H10N2OS B2621838 N-(Thieno[3,2-b]pyridin-6-ylmethyl)acrylamide CAS No. 2411235-48-6

N-(Thieno[3,2-b]pyridin-6-ylmethyl)acrylamide

Cat. No.: B2621838
CAS No.: 2411235-48-6
M. Wt: 218.27
InChI Key: YVPPHNVFYNJJRW-UHFFFAOYSA-N
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Description

N-(Thieno[3,2-b]pyridin-6-ylmethyl)acrylamide is a heterocyclic compound that features a thieno[3,2-b]pyridine core linked to an acrylamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The thieno[3,2-b]pyridine scaffold is known for its biological activities, making it a valuable structure in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thieno[3,2-b]pyridin-6-ylmethyl)acrylamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(Thieno[3,2-b]pyridin-6-ylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the acrylamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thieno[3,2-b]pyridine core.

    Reduction: Reduced forms of the acrylamide moiety.

    Substitution: Substituted thieno[3,2-b]pyridine derivatives with various functional groups.

Scientific Research Applications

N-(Thieno[3,2-b]pyridin-6-ylmethyl)acrylamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Thieno[3,2-b]pyridin-6-ylmethyl)acrylamide is unique due to its specific combination of the thieno[3,2-b]pyridine core and the acrylamide moiety. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(thieno[3,2-b]pyridin-6-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-2-11(14)13-7-8-5-10-9(12-6-8)3-4-15-10/h2-6H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPPHNVFYNJJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC2=C(C=CS2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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